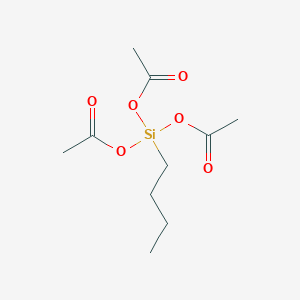

Triacetoxybutylsilane

Description

Structure

3D Structure

Properties

IUPAC Name |

[diacetyloxy(butyl)silyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O6Si/c1-5-6-7-17(14-8(2)11,15-9(3)12)16-10(4)13/h5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSDYFQXXPCPBQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Si](OC(=O)C)(OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O6Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40939269 | |

| Record name | Butylsilanetriyl triacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40939269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17984-98-4 | |

| Record name | Silanetriol, butyl-, triacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17984-98-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triacetoxybutylsilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017984984 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butylsilanetriyl triacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40939269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triacetoxybutylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.083 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIACETOXYBUTYLSILANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YB69Y3UU4H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Hydrolytic and Condensation Chemistry of Triacetoxybutylsilane

Fundamental Mechanisms of Acetoxysilane Hydrolysis

The hydrolysis of triacetoxybutylsilane is a crucial first step in its reaction pathway, where the acetoxy groups (–OCOCH₃) are replaced by hydroxyl groups (–OH) upon reaction with water. This process transforms the silane (B1218182) into butylsilanetriol (B3053843) and releases acetic acid as a byproduct. The general reaction can be represented as:

C₄H₉Si(OCOCH₃)₃ + 3H₂O → C₄H₉Si(OH)₃ + 3CH₃COOH

This reaction is part of a broader class of reactions involving the hydrolysis of organosilicon compounds, which are fundamental to the synthesis of silicones and other polysiloxanes. The hydrolysis of acetoxysilanes, like their chloro- and alkoxysilane counterparts, proceeds through the formation of silanol (B1196071) intermediates. These silanols are key to the subsequent formation of a stable siloxane network.

Influence of Catalysis (Acid/Base) on Hydrolysis Kinetics

The rate of hydrolysis of acetoxysilanes is significantly influenced by the pH of the reaction medium. Both acids and bases can catalyze the reaction, although the mechanisms differ.

Acid Catalysis: In an acidic environment, the hydrolysis mechanism involves the protonation of the carbonyl group of the acetoxy ligand. This initial protonation makes the silicon atom more electrophilic and susceptible to nucleophilic attack by water. This process is a bimolecular Sₙ2-type displacement. The rate of hydrolysis generally increases with increasing acidity.

Base Catalysis: Under basic conditions, the hydrolysis is typically initiated by the direct nucleophilic attack of a hydroxide (B78521) anion on the silicon atom. This forms a pentacoordinate intermediate, which then rearranges to displace the acetoxy group. Generally, any basic species can assist in the removal of a proton from water in the transition state, accelerating the reaction.

It is noteworthy that the hydrolysis and condensation reactions of organosilanes often exhibit a minimum rate around pH 7 for hydrolysis and pH 4 for condensation. A change of one pH unit in either direction can lead to a tenfold increase in the reaction rate, assuming sufficient water is present. The hydrolysis of the first intermediate, in this case, butylacetoxysilanediol, can be inhibited at a pH greater than 10 due to the ionization of the silanol group.

Role of Solvent Systems and Water Stoichiometry in Hydrolytic Processes

The solvent system and the amount of water present are critical parameters that control the hydrolysis of acetoxysilanes.

Solvent Systems: The choice of solvent can significantly impact the rate and extent of hydrolysis. Protic solvents can participate in hydrogen bonding with the silanol intermediates, influencing their reactivity in subsequent condensation steps. Aprotic solvents can also affect the reaction kinetics by altering the solvation of the reactants and transition states. For instance, in the hydrolysis of esters, which shares mechanistic similarities, the reaction rate is observed to decrease with an increasing proportion of ethanol (B145695) in aqueous ethanol mixtures, a change that correlates with the decrease in the dielectric constant of the medium. The solubility of water in the organic phase is also a key factor, as it determines the availability of the hydrolyzing agent at the reaction site.

Water Stoichiometry: The molar ratio of water to the silane precursor is a determining factor in the structure of the final product. Insufficient water for complete hydrolysis can lead to the formation of incompletely hydrolyzed species and can be a method to produce reactive resins. Conversely, an excess of water can drive the hydrolysis reaction to completion, favoring the formation of the corresponding silanetriol. The rate of hydrolysis can be influenced by the supply of water from an aqueous phase to the reaction zone, which can, in some systems, lead to an autocatalytic effect where the reaction rate increases as the process continues.

Polycondensation Pathways of Silanol Intermediates

Following hydrolysis, the butylsilanetriol intermediates undergo polycondensation reactions. This process involves the elimination of water molecules to form stable siloxane (Si-O-Si) bonds, which are the backbone of silicone polymers.

Formation of Siloxane (Si-O-Si) Linkages: Mechanistic Elucidation

The formation of siloxane bonds is the cornerstone of silicone chemistry. This condensation can occur through two primary pathways:

Water Condensation: Two silanol groups react to form a siloxane bond and a molecule of water. --Si-OH + HO-Si-- → --Si-O-Si-- + H₂O

Alcohol Condensation: A silanol group reacts with a remaining acetoxy group to form a siloxane bond and a molecule of acetic acid. --Si-OH + AcO-Si-- → --Si-O-Si-- + AcOH

The condensation process is also subject to acid or base catalysis. In acidic conditions, a silanol group is protonated, making it more susceptible to nucleophilic attack by another silanol. Under basic conditions, a silanol is deprotonated to form a silanolate anion, which is a more potent nucleophile. The structure of siloxanes is characterized by a Si-O bond length of approximately 1.64 Å and a wide Si-O-Si bond angle of about 142.5°, which imparts high flexibility to the resulting polymer chains.

Control of Oligomerization and Polymerization in Sol-Gel Processes

The sol-gel process, which involves the transition from a solution of precursors (sol) to a solid network (gel), is a powerful method for creating materials with controlled structures. The control over the oligomerization and polymerization of silanol intermediates is critical for tailoring the properties of the final material.

Several factors influence the structure of the resulting polysiloxane network:

Catalyst: Acid catalysis with low water-to-silicon ratios tends to produce weakly branched, linear, or cyclic polymeric networks. In contrast, base catalysis with higher water ratios leads to more highly branched, colloidal-like particles.

Precursor Concentration: The concentration of the silane precursor affects the rate of condensation and the degree of polymerization.

Temperature: Higher temperatures generally increase the rate of both hydrolysis and condensation reactions, leading to more highly condensed structures.

Solvent: The solvent can influence the solubility of the growing oligomers and polymers, affecting their aggregation and the final morphology of the gel.

By carefully controlling these parameters, it is possible to direct the polycondensation process to form specific structures, from simple cyclic oligomers to complex, three-dimensional networks. For example, the polycondensation of phenylsilanetriol (B1655011) has been shown to proceed through specific cyclic and cage-like intermediates. Microfluidic-assisted sol-gel methods have also emerged as a precise way to control the size, morphology, and porosity of silica (B1680970) microspheres.

Interplay of Hydrolysis and Condensation in Complex Systems

The acetic acid produced during hydrolysis can act as a catalyst for both further hydrolysis and condensation, leading to an autocatalytic process. The relative rates of hydrolysis of the three acetoxy groups and the subsequent condensation of the

Triacetoxybutylsilane As a Chemical Precursor and Coupling Agent

Role in Polymer Chemistry and Modification

In the realm of polymer science, triacetoxybutylsilane serves as a critical additive for modifying and enhancing the properties of various polymer systems. Its ability to integrate into polymer structures and facilitate crosslinking leads to significant improvements in the mechanical and thermal stability of the final materials.

Integration into Polymer Matrices: Grafting and Copolymerization Mechanisms

The integration of this compound into polymer matrices can be achieved through grafting and copolymerization, effectively tethering the silicon-based functionality to a polymer backbone. Chemical grafting is a primary method for modifying the structure and properties of existing polymers. chalcogen.ro Graft copolymers are branched macromolecules where the chemical nature of the side chains differs from that of the main chain. europa.eu

The primary mechanisms for creating these structures include:

"Grafting to" : This method involves attaching pre-synthesized polymer chains to a substrate. In the context of this compound, a polymer backbone could be functionalized with groups that can react with the acetoxy or silanol (B1196071) groups of the silane (B1218182).

"Grafting from" : In this approach, the surface or polymer backbone is first modified to introduce initiator sites. cmu.edu For example, a polymer could be treated to create hydroxyl groups, which can then serve as anchor points for the this compound. Subsequent polymerization of other monomers can then be initiated from these grafted silane sites.

"Grafting through" : This involves the copolymerization of a standard monomer with a macromonomer (a polymer chain with a polymerizable end group). cmu.edu A derivative of this compound containing a vinyl or other polymerizable group could act as such a macromonomer.

For instance, in the modification of natural polymers like starch or cellulose, free radical polymerization is often used. chalcogen.rochesci.com An initiator, such as a ceric (IV) ion, can create radical sites on the polysaccharide backbone. chesci.com These active sites can then initiate the polymerization of a vinyl monomer, or they could serve as points for attaching a functional molecule like this compound, provided it is suitably modified to participate in the reaction. The result is a hybrid material that combines the properties of the original polymer with the functionality imparted by the silane.

Crosslinking Facilitation via Silicon-Based Linkages

This compound is highly effective as a crosslinking agent, a substance that creates covalent bonds between polymer chains to form a three-dimensional network. nih.gov This process is fundamental to the curing of many materials, including silicone rubbers, adhesives, and coatings. nih.govpolymerinnovationblog.com

The crosslinking mechanism for this compound is a two-step moisture-curing process:

Hydrolysis : The three acetoxy groups (CH₃COO-) attached to the silicon atom are hydrolyzable. In the presence of moisture (water), they react to form silanol groups (Si-OH) and acetic acid as a byproduct.

Reaction: Si(OAc)₃R + 3H₂O → Si(OH)₃R + 3HOAc

Condensation : The newly formed, highly reactive silanol groups then condense with each other or with hydroxyl groups on other polymer chains. This condensation reaction forms stable siloxane bonds (Si-O-Si), releasing water in the process.

Reaction: 2 R-Si(OH)₃ → (R-Si(OH)₂) -O- (Si(OH)₂) -R + H₂O

This process results in a durable, three-dimensional crosslinked network held together by these strong silicon-based linkages. polymerinnovationblog.com The presence of the butyl group on the silane influences the properties of the crosslinked material, typically increasing its hydrophobicity and flexibility compared to silanes with smaller alkyl groups like methyltriacetoxysilane.

Impact on Polymer Network Formation

The introduction of this compound as a crosslinking agent has a profound impact on the final polymer network architecture and, consequently, its material properties. The formation of a crosslinked network transforms a collection of individual polymer chains into a single, continuous molecule, a process often characterized by a transition from a liquid to a solid state known as gelation.

The structure of the resulting network can be complex. When a polymer is crosslinked in the presence of another polymer, an Interpenetrating Polymer Network (IPN) or semi-IPN can be formed. mdpi.comresearchgate.net An IPN consists of two or more distinct polymer networks that are physically interlaced but not covalently bonded to each other. mdpi.com The use of this compound to create a polysiloxane network within another polymer matrix (e.g., an acrylic or epoxy system) can lead to such structures, combining the properties of both components. mdpi.com

Key impacts on the polymer network include:

Increased Mechanical Strength and Modulus : Crosslinking restricts the movement of polymer chains, making the material more rigid and resistant to deformation.

Enhanced Thermal Stability : The strong covalent siloxane bonds (Si-O-Si) are more thermally stable than many organic polymer backbones, increasing the material's resistance to heat.

Reduced Solubility and Swelling : The network structure prevents the polymer from dissolving in solvents, although it may still swell.

Alteration of Crystallinity : The formation of crosslinks can disrupt the regular packing of polymer chains, leading to a decrease in crystallinity and a lower melting temperature. mdpi.com This confinement effect forces the formation of smaller, less perfect crystals within the network. mdpi.com

The process of network formation is not perfect and inevitably leads to topological defects, such as loops, where a chain reacts with itself or a nearby chain in the same local cluster. aps.org The density and type of these loops are critical as they can affect the mechanical properties of the network. aps.org

Interfacial Science and Surface Functionalization

This compound's bifunctional nature makes it an exemplary molecule for modifying surfaces and promoting adhesion, particularly at the challenging interface between organic and inorganic materials.

Mechanism of Adhesion Promotion at Organic-Inorganic Interfaces

Adhesion promoters are bifunctional compounds that act as molecular bridges between a substrate and a coating or adhesive. adhesivesmag.comdow.com this compound excels in this role for bonding organic polymers to inorganic substrates like glass, metals, and minerals. dow.com The challenge in bonding these materials lies in their fundamentally different properties, including surface energy and chemical reactivity. caplinq.com

The mechanism of adhesion promotion by this compound follows a dual-action pathway:

Reaction with the Inorganic Substrate : The acetoxy groups on the silane molecule are the key to bonding with inorganic surfaces. These surfaces are typically rich in hydroxyl (-OH) groups. The silane's acetoxy groups first hydrolyze in the presence of ambient moisture to form reactive silanol (Si-OH) groups. polymerinnovationblog.com These silanols then undergo a condensation reaction with the hydroxyl groups on the inorganic substrate, forming strong, durable covalent oxane bonds (e.g., Si-O-Metal or Si-O-Glass). polymerinnovationblog.com This process anchors the silane molecule firmly to the inorganic surface.

Interaction with the Organic Polymer : The non-hydrolyzable butyl group (-C₄H₉) of the this compound is an organophilic alkyl group. This organic "tail" is physically compatible with the organic polymer matrix of the adhesive or coating. It entangles and interacts with the polymer chains, creating a strong interfacial region through physical mechanisms like chain interdiffusion and mechanical interlocking. polymerinnovationblog.com

This dual reactivity creates a robust chemical bridge at the organic-inorganic interface, significantly improving the bond strength and long-term durability, especially under adverse environmental conditions like high humidity. dow.com

Table 1: Adhesion Promoter Functionality

| Component of this compound | Interacting Material | Bonding Mechanism | Function |

|---|---|---|---|

| Triacetoxy-silyl Group [-Si(OOCCH₃)₃] | Inorganic Substrate (e.g., Glass, Metal) | Hydrolysis followed by condensation to form covalent Si-O-Substrate bonds | Anchors the molecule to the inorganic surface |

| Butyl Group [-C₄H₉] | Organic Polymer (e.g., Epoxy, Polyurethane) | Physical entanglement, van der Waals forces (non-covalent) | Ensures compatibility and adhesion with the polymer matrix |

Covalent and Non-Covalent Interactions in Surface Modification

The effectiveness of this compound in surface modification relies on a combination of strong covalent bonds and weaker, yet crucial, non-covalent interactions. mdpi.comnih.gov

Covalent Interactions: The primary covalent interaction is the formation of siloxane (Si-O-Si) and oxane (Si-O-Substrate) bonds. polymerinnovationblog.comcaplinq.com As described previously, the hydrolysis and condensation of the triacetoxy groups lead to the covalent grafting of the silane onto the inorganic surface. This creates a robust, permanent modification of the surface chemistry, which is the foundation of its role as a coupling agent. caplinq.com These covalent bonds provide the high bond strength and durability required for high-performance applications.

Non-Covalent Interactions: Non-covalent interactions, while weaker than covalent bonds, are essential for governing the structure and properties at interfaces. rsc.orgpurdue.edu They determine the compatibility and physical adhesion between the organofunctional part of the silane and the polymer matrix. For this compound, these include:

Van der Waals Forces : The primary non-covalent interaction involving the butyl group is hydrophobic interaction, a type of van der Waals force. The nonpolar butyl chain is compatible with nonpolar or moderately polar polymer backbones, allowing for effective "wetting" of the silane-treated surface by the liquid polymer resin before curing.

Hydrogen Bonding : While the butyl group itself is nonpolar, the interfacial region after hydrolysis can contain residual silanol (Si-OH) groups that did not fully condense. These groups are capable of forming hydrogen bonds with polar functional groups within the polymer matrix, such as hydroxyls, carboxyls, or amines, further enhancing interfacial adhesion.

The interplay of these covalent and non-covalent forces creates a durable and stable interphase region that effectively transfers stress from the flexible polymer matrix to the rigid inorganic substrate, a key requirement for composite materials.

Engineering of Surface Properties through Silane Monolayers

The modification of material surfaces at the molecular level is a cornerstone of advanced materials science, enabling the precise tailoring of surface characteristics to meet specific performance criteria. This compound, as part of the broader family of organosilanes, is instrumental in this field through the formation of self-assembled monolayers (SAMs). These monolayers are highly organized, nanometer-thick films that can dramatically alter the physicochemical properties of a substrate. researchgate.nettue.nlgelest.com

The formation of a silane monolayer is a two-step process involving hydrolysis and condensation. Initially, the acetoxy groups of this compound react with trace amounts of water, often present on the substrate surface or in the solvent, to form reactive silanetriols (R-Si(OH)₃) and acetic acid as a byproduct. These silanetriols then condense with hydroxyl (-OH) groups present on the surface of inorganic substrates like glass, silica (B1680970), or metal oxides, forming stable, covalent siloxane bonds (Si-O-Substrate). illinois.edunsf.gov Concurrently, adjacent silanetriol molecules can condense with each other, creating a cross-linked polysiloxane network parallel to the surface. This process results in a dense, robust, and covalently anchored monolayer. researchgate.netillinois.edu

The true power of this technique lies in the dual functionality of the silane molecule. While the silanol groups anchor the monolayer to the inorganic substrate, the non-hydrolyzable organic group—in this case, the butyl group (C₄H₉)—is oriented away from the surface, defining the new interface. researchgate.netgelest.com The butyl group imparts a non-polar, hydrophobic character to the surface. This controlled alteration of surface energy is a key objective in many applications. The change in surface properties is quantifiable through various analytical techniques. For instance, water contact angle measurements can demonstrate the shift from a hydrophilic (low contact angle) to a hydrophobic (high contact angle) surface. nih.govmdpi.com

Detailed research findings on various alkylsilanes have consistently demonstrated their efficacy in surface engineering. Studies using techniques like ellipsometry, atomic force microscopy (AFM), and X-ray photoelectron spectroscopy (XPS) confirm the formation of uniform, thin monolayers and characterize their properties such as thickness, roughness, and chemical composition. nih.govmdpi.com While specific data for this compound may vary, the principles are well-illustrated by studies on analogous compounds. Research on other silanes shows that the resulting monolayer thickness is typically around 1 nanometer, and this molecular layer is sufficient to fundamentally change the surface's interaction with its environment. nih.govmdpi.com

| Parameter | Uncoated Substrate | Coated with 3-methacryloxypropyltrimethoxysilane (5 hrs) | Coated with 3-methacryloxypropyltrimethoxysilane (22 hrs) | Coated with 3-acryloyloxypropyltrimethoxysilane (5 hrs) | Coated with 3-acryloyloxypropyltrimethoxysilane (22 hrs) |

| Film Thickness (nm) | - | 1.22 | 0.85 | 1.14 | 0.98 |

| Water Contact Angle (°) | 29.6 | 60.7 | 63.8 | 68.7 | 71.5 |

| Surface Free Energy (mN/m) | 46.3 | 44.5 | 43.4 | 41.1 | 40.0 |

| Surface Roughness (µm) | - | 0.254 | 0.597 | 0.297 | 0.281 |

| Data derived from a study on dental silanes, illustrating the typical effects of silanization on a silica substrate. mdpi.com The data demonstrates how silane monolayers increase water contact angle (hydrophobicity) and alter other surface characteristics. |

Application in Composite Material Reinforcement

This compound functions as a "molecular bridge," or coupling agent, to enhance the interfacial bond between inorganic reinforcements (e.g., glass fibers, silica, clay) and organic polymer matrices. specialchem.comwitpress.comusi-chemical.com These agents are bifunctional: one part of the molecule bonds to the inorganic filler, and the other part bonds or entangles with the polymer matrix. jessicachem.comresearchgate.net The acetoxy groups on the silane are designed to react with the inorganic component, while the butyl group is intended to be compatible with the polymer. This dual reactivity allows for the formation of a strong, durable link across the interface, which is essential for creating high-performance composite materials. usi-chemical.comjessicachem.com

Enhancing Interfacial Adhesion in Polymer Matrix Composites

The primary role of this compound in polymer composites is to improve interfacial adhesion. nih.govresearchgate.net The mechanism relies on the chemical reactions that form strong, water-resistant covalent bonds at the reinforcement-matrix interface. researchgate.netnih.gov As previously described, the acetoxy groups of the silane hydrolyze to form silanols. These silanols readily react with the hydroxyl groups on the surface of inorganic fillers like glass fibers or silica, forming robust Si-O-filler covalent bonds. nih.gov

Once the silane is anchored to the filler surface, its butyl group is oriented outwards. This alkyl chain, being organophilic, improves the wettability of the filler by the liquid polymer resin during composite manufacturing. rsc.org This enhanced wetting allows the polymer to flow over the reinforcement more effectively, minimizing voids and ensuring intimate contact. The non-polar butyl group establishes strong interfacial adhesion with the polymer matrix through physical interactions like van der Waals forces and mechanical interlocking. This creates a strong and stable interphase region that firmly binds the two disparate phases together. acs.orgnih.gov

The improvement in interfacial adhesion translates directly into enhanced mechanical properties of the composite. Numerous studies have quantified this effect, showing significant increases in tensile strength, flexural strength, and impact resistance in composites treated with silane coupling agents compared to their untreated counterparts. researchgate.netresearchgate.nettandfonline.com By ensuring that the filler and matrix are strongly bonded, the silane treatment allows for the efficient transfer of stress, making the composite stronger and more durable. researchgate.netresearchgate.net

| Composite System | Property | Untreated Filler | Silane-Treated Filler | % Improvement |

| PMMA/Hydroxyapatite | Tensile Strength | - | - | 13.83% |

| PMMA/Hydroxyapatite | Flexural Strength | 89.25 MPa | 99.25 MPa | 11.20% |

| PMMA/Hydroxyapatite | Fracture Toughness | - | - | 29.26% |

| PP/Feldspar | Tensile Strength | 23.2 MPa | 25.8 MPa | 11.21% |

| PP/Feldspar | Young's Modulus | 1.78 GPa | 2.15 GPa | 20.79% |

| This table presents a compilation of data from different studies, showing the significant improvement in the mechanical properties of polymer composites upon the addition of a silane coupling agent. Sources: researchgate.netresearchgate.net |

Mechanistic Aspects of Stress Transfer at Silane-Modified Interfaces

The structural integrity and strength of a fiber-reinforced composite depend on the ability to transfer an applied load from the relatively weak polymer matrix to the strong reinforcement fibers. researchgate.netspecialchem.com This process, known as stress transfer, can only occur effectively if there is strong adhesion at the fiber-matrix interface. acs.orgnih.gov Without a robust bond, the interface would fail under load, preventing the fibers from carrying their share of the stress and leading to a catastrophic failure of the composite.

A silane-modified interface, such as one created by this compound, establishes a distinct interphase region between the bulk matrix and the reinforcement. This interphase is not merely a boundary but a gradient material with properties intermediate between the filler and the polymer. The covalent bonds between the silane and the inorganic filler provide a strong anchor point. researchgate.net The entanglement and compatibility of the silane's organic group (butyl) with the polymer matrix ensure that this connection is not brittle but tough and durable. specialchem.com

Advanced Characterization Methodologies for Triacetoxybutylsilane Systems

Spectroscopic Techniques for Structural Elucidation and Reaction Monitoring

Spectroscopic methods are indispensable for probing the molecular structure of triacetoxybutylsilane and monitoring its chemical transformations, such as hydrolysis and condensation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the molecular structure of organosilicon compounds. For this compound systems, ¹H, ¹³C, and particularly ²⁹Si NMR are employed to provide detailed structural information and to monitor reaction progress. nih.govsci-hub.se

²⁹Si NMR is exceptionally informative for studying the hydrolysis and condensation of silanes. sci-hub.se The chemical shift of the silicon atom is highly sensitive to its local chemical environment, specifically the number of siloxane (Si-O-Si) bonds attached to it. sci-hub.seresearchgate.net This allows for the clear identification and quantification of the original silane (B1218182) and its various hydrolyzed and condensed forms. The nomenclature Tⁿ is commonly used to describe the condensation state of trifunctional silanes like this compound, where 'n' represents the number of bridging oxygen atoms bonded to the silicon atom. researchgate.net

T⁰ : Represents the unreacted this compound monomer, (CH₃COO)₃Si-Butyl.

T¹ : A silicon atom with one siloxane bond, formed after hydrolysis and condensation with another silanol (B1196071).

T² : A silicon atom with two siloxane bonds, indicating a linear or cyclic oligomeric structure.

T³ : A fully condensed silicon atom with three siloxane bonds, representing a cross-linked network point. researchgate.net

By acquiring ²⁹Si NMR spectra over time, a kinetic profile of the hydrolysis and condensation reactions can be constructed, revealing the rates of disappearance of the starting material and the formation of various oligomeric species. sci-hub.se ¹H NMR is also valuable for monitoring the hydrolysis reaction by observing the disappearance of the acetate (B1210297) protons and the appearance of protons from the released acetic acid. researchgate.net

Table 1: Representative ²⁹Si NMR Chemical Shifts for Silane Condensation Species This table is illustrative, based on data for similar trialkoxysilanes. Actual shifts for this compound may vary.

| Species | Structure | Typical Chemical Shift Range (ppm) |

| T⁰ | R-Si(OOCR')₃ | -40 to -50 |

| T¹ | R-Si(OOCR')₂(OSi) | -50 to -60 |

| T² | R-Si(OOCR')(OSi)₂ | -58 to -68 |

| T³ | R-Si(OSi)₃ | -68 to -72 |

Data compiled from studies on analogous organosilanes. researchgate.net

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, is essential for identifying functional groups and tracking chemical changes in this compound systems. nih.govhydrophobe.org These techniques are complementary and can be used to monitor the key chemical transformations that occur during hydrolysis and condensation.

In the analysis of this compound, FTIR and Raman spectra would initially be characterized by strong absorption bands corresponding to the acetate groups, such as the C=O stretching vibration and the Si-O-C stretching of the ester linkage. researchgate.netnih.gov As hydrolysis proceeds, the intensity of these acetate-related peaks decreases, while new bands corresponding to the formation of silanol (Si-OH) groups and, subsequently, siloxane (Si-O-Si) bonds appear. nih.govacs.org

FTIR, particularly in Attenuated Total Reflectance (ATR) mode, is highly effective for in-situ monitoring of reactions on surfaces. hydrophobe.org Raman spectroscopy is also a powerful tool, especially for bulk analysis and for studying aqueous solutions, as the Raman signal for water is weak, causing less interference than in FTIR. hydrophobe.orgresearchgate.net Raman microscopy can also be used to provide spatially resolved chemical information about the distribution of siloxane films on a surface. nih.govhydrophobe.org

Table 2: Key Vibrational Frequencies for this compound Systems

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique |

| Acetate (C=O) | Stretching | 1700 - 1750 | FTIR, Raman |

| Acetate (Si-O-C) | Stretching | 1000 - 1200 | FTIR, Raman |

| Silanol (Si-OH) | Stretching | 3200 - 3700 (broad) | FTIR |

| Silanol (Si-OH) | Bending | 850 - 950 | FTIR |

| Siloxane (Si-O-Si) | Asymmetric Stretching | 1000 - 1100 | FTIR, Raman |

| Butyl (C-H) | Stretching | 2850 - 2960 | FTIR, Raman |

Data compiled from general spectroscopic charts and studies on related compounds. researchgate.netnih.govacs.org

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique used to determine the elemental composition and chemical state of the atoms within the top few nanometers of a material's surface. strath.ac.uk It is particularly valuable for analyzing thin films of this compound that have been deposited on a substrate. researchgate.netresearchgate.net

An XPS analysis of a surface treated with this compound would provide quantitative information on the surface concentrations of silicon, oxygen, and carbon. High-resolution scans of the individual element peaks can offer detailed chemical state information.

Si 2p: The binding energy of the Si 2p peak can distinguish between the silicon in the silane (R-Si-O) and silicon in a fully formed siloxane network (O-Si-O). It can also indicate bonding to a substrate, for example, Si-O-Substrate bonds on a silica (B1680970) or metal oxide surface. researchgate.net

O 1s: The O 1s spectrum can be deconvoluted to identify oxygen in different environments, such as Si-O-Si, Si-O-C (from unhydrolyzed acetate groups), and C=O.

C 1s: The C 1s spectrum can resolve carbons in the butyl chain (C-C, C-H), the ester group (O-C=O), and potentially adventitious carbon contamination. researchgate.netresearchgate.net

By comparing the spectra before and after treatment, and after various curing or aging processes, XPS can confirm the successful grafting of the silane onto the surface and provide insights into the structure and thickness of the resulting film. strath.ac.ukresearchgate.net

Table 3: Illustrative Binding Energies for XPS Analysis of a Silane-Treated Surface

| Element (Peak) | Chemical State | Typical Binding Energy (eV) |

| Si 2p | Si-O-Si (Siloxane) | 102.5 - 103.5 |

| Si 2p | R-Si(OOCR')₃ (Silane) | 102.0 - 103.0 |

| O 1s | Si-O-Si | ~532.5 |

| O 1s | C=O | ~531.8 |

| C 1s | C-C / C-H | ~285.0 |

| C 1s | C-O | ~286.5 |

| C 1s | O-C=O | ~289.0 |

Binding energies are approximate and can vary based on the specific chemical environment and instrument calibration. researchgate.netresearchgate.net

Chromatographic and Mass Spectrometric Approaches for Purity and Degradation Product Analysis

Chromatography and mass spectrometry are cornerstone techniques for separating complex mixtures and identifying unknown compounds, making them ideal for assessing the purity of this compound and analyzing its degradation products.

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying each component in a mixture. It is well-suited for analyzing the complex mixtures that arise during the hydrolysis and condensation of this compound. gelest.com

In a typical application, a reversed-phase HPLC method would be developed to separate the non-polar this compound from its more polar hydrolysis products (silanols) and various oligomers. nasa.gov As the reaction progresses, the peak corresponding to the parent silane would decrease in area, while new peaks corresponding to dimers, trimers, and other oligomers would appear and evolve over time. gelest.com

Due to the lack of a strong UV-Vis chromophore in this compound, detection can be achieved using universal detectors like a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD). However, the most powerful approach is to couple the HPLC system to a mass spectrometer (LC-MS), which provides both separation and mass identification. nasa.govnih.gov

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an invaluable tool for confirming the molecular weight of this compound and identifying the structures of its various hydrolysis, condensation, and degradation products. nasa.govresearchgate.net

When coupled with HPLC (LC-MS), it allows for the assignment of a molecular weight to each peak separated by the chromatography column. nasa.govnih.gov Soft ionization techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are typically used to generate ions of the parent silane and its oligomeric products without causing significant fragmentation. nasa.gov This allows for the direct observation of species like the fully hydrolyzed monomer (butylsilanetriol), as well as dimers and trimers, in the reaction solution.

MS can also identify the small molecule byproducts of the reaction, such as the acetic acid released during hydrolysis. High-resolution mass spectrometry (HRMS) can provide exact mass measurements, which helps in determining the elemental formula of unknown degradation products or contaminants. researchgate.net For higher molecular weight polysiloxane structures, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry can be employed. nih.gov

Table 4: Potential Species in a this compound Hydrolysis/Condensation Mixture and their Expected Masses

| Compound Name | Formula | Description | Expected Monoisotopic Mass (Da) |

| This compound | C₁₀H₁₈O₆Si | Starting Material | 262.08 |

| Diacetoxybutylsilanol | C₈H₁₆O₅Si | First Hydrolysis Product | 220.07 |

| Acetoxybutylsilanediol | C₆H₁₄O₄Si | Second Hydrolysis Product | 178.06 |

| Butylsilanetriol (B3053843) | C₄H₁₂O₃Si | Fully Hydrolyzed Monomer | 136.05 |

| Acetic Acid | C₂H₄O₂ | Hydrolysis Byproduct | 60.02 |

| Dimer (example) | C₈H₂₂O₅Si₂ | A fully condensed dimer of butylsilanetriol | 254.10 |

Thermal Analysis Methods for Reaction Kinetics and Curing Behavior

Thermal analysis techniques are pivotal in characterizing the reaction kinetics and curing behavior of this compound systems. These methods provide quantitative data on the heat flow and mass changes associated with the hydrolysis and condensation reactions that lead to the formation of a cross-linked polysiloxane network.

Differential Scanning Calorimetry (DSC) in Polymerization Studies

Differential Scanning Calorimetry (DSC) is a powerful thermo-analytical technique used to study the thermal properties of polymers and polymerization reactions. rsc.orgsimtec-silicone.com In the context of this compound, DSC is instrumental in determining the kinetics of the curing process by measuring the heat evolved during the exothermic cross-linking reactions. tainstruments.com

The curing of acetoxy-functional silanes, such as this compound, is a complex process involving hydrolysis of the acetoxy groups in the presence of moisture, followed by the condensation of the resulting silanols to form a siloxane network. acs.org This process is often autocatalytic, where reaction byproducts, like acetic acid, can catalyze further reaction. acs.org

DSC measurements can be performed under isothermal or non-isothermal conditions to elucidate the kinetic parameters. researchgate.net In a typical non-isothermal DSC experiment, the sample is heated at a constant rate, and the heat flow is monitored as a function of temperature. The resulting exotherm provides information about the onset, peak, and end-set temperatures of the curing reaction. By performing experiments at multiple heating rates, kinetic parameters can be determined using various models, such as the Kissinger or Ozawa methods. researchgate.net

For acetoxysiloxane sealants, the curing kinetics can be effectively described by a single-step autocatalytic Sestak-Berggren (S-B) reaction model. acs.org The activation energy (Ea) for the curing of a commercial acetoxysilane sealant has been estimated to be in the range of 3–8 kJ/mol. acs.org The cure rate is also found to be dependent on the concentration of water vapor. acs.org

Below is a representative data table of kinetic parameters that could be obtained from a DSC study of an acetoxy-functional silane, illustrating the type of information generated.

| Kinetic Parameter | Symbol | Illustrative Value | Unit |

| Activation Energy | E_a | 5.5 | kJ/mol |

| Pre-exponential Factor | A | 1.5 x 10^3 | s⁻¹ |

| Reaction Order | n | 1.2 | - |

| Autocatalytic Order | m | 0.8 | - |

Note: The values presented in this table are illustrative for a generic acetoxy-functional silane and are intended to demonstrate the data format. Specific values for this compound would require direct experimental measurement.

Thermogravimetric Analysis (TGA) for Reaction Progression

Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. dtic.mil For this compound systems, TGA is a valuable tool for monitoring the progress of the curing reaction by quantifying the mass loss associated with the release of volatile byproducts.

n Si(OC(O)CH₃)₃(C₄H₉) + 3n/2 H₂O → [C₄H₉SiO₁.₅]n + 3n CH₃COOH

The theoretical mass loss due to the liberation of acetic acid can be calculated and compared with the experimental mass loss observed in the TGA thermogram. A typical TGA experiment would show a significant weight loss in the temperature range where the hydrolysis and condensation reactions occur. The TGA curve can provide information on the onset temperature of decomposition or volatilization of byproducts, the rate of mass loss, and the final residual mass. nih.gov

A multi-stage weight loss may be observed. The initial weight loss at lower temperatures can often be attributed to the evaporation of physically adsorbed water or solvent. The primary weight loss stage for an acetoxysilane would correspond to the release of acetic acid during hydrolysis. Subsequent weight loss at higher temperatures would be associated with the thermal degradation of the butyl group and the polysiloxane network itself. repec.org

The following table illustrates the type of data that can be obtained from a TGA analysis of an acetoxysilane curing process.

| Stage | Temperature Range (°C) | Weight Loss (%) | Associated Process |

| 1 | 25 - 150 | ~2 | Evaporation of adsorbed moisture |

| 2 | 150 - 300 | ~50 | Release of acetic acid (hydrolysis and condensation) |

| 3 | > 400 | ~20 | Decomposition of the organic (butyl) group |

Note: This data is illustrative for a generic acetoxy-functional silane. The exact temperature ranges and weight loss percentages for this compound would need to be determined experimentally.

Microscopy and Imaging Techniques for Morphological and Interfacial Characterization

Microscopy and imaging techniques are essential for understanding the morphology of cured this compound systems and for characterizing the interface between the silane and a substrate or filler particles. These techniques provide visual evidence of the structure at the micro- and nanoscale.

Transmission Electron Microscopy (TEM) for Nanoscale Structure

Transmission Electron Microscopy (TEM) is a high-resolution imaging technique that allows for the visualization of the internal structure of materials at the nanoscale. In the context of this compound, TEM can be used to study the morphology of silica nanoparticles or other fillers that have been surface-modified with the silane. sigmaaldrich.com

When this compound is used to treat fillers, it forms a thin polysiloxane layer on the surface. TEM can be employed to visualize this coating and assess its thickness and uniformity. For instance, in studies of silica nanoparticles treated with silanes, TEM micrographs can reveal the core-shell structure of the modified particles. nih.gov

The preparation of samples for TEM analysis is critical and typically involves dispersing the sample in a suitable solvent and depositing it onto a TEM grid. For bulk cured materials, ultramicrotomy may be required to obtain sufficiently thin sections for electron transparency.

Scanning Electron Microscopy (SEM) for Surface Morphology

Scanning Electron Microscopy (SEM) is a versatile technique for imaging the surface topography of materials with high magnification and excellent depth of field. nih.gov SEM is particularly useful for characterizing the surface morphology of coatings and films derived from this compound on various substrates, such as metals, glass, or polymers. researchgate.netnih.gov

When this compound is applied as a coating, it forms a cross-linked polysiloxane film upon curing. SEM analysis can reveal the texture, roughness, and the presence of any defects such as cracks or pores in this film. nih.gov The interaction of the silane with the substrate can also be inferred from the morphology observed at the interface.

In composite materials where this compound is used as a coupling agent to treat fillers, SEM can be used to examine the dispersion of the fillers within the polymer matrix and the quality of the interfacial adhesion. mdpi.coml-i.co.uk Good adhesion is often indicated by the absence of voids or debonding at the filler-matrix interface in fracture surfaces.

The following table provides an example of the type of morphological information that can be obtained from SEM analysis of a surface treated with an acetoxysilane.

| Feature | Observation |

| Surface Texture | Generally smooth and uniform |

| Micro-cracks | Absent in well-cured films |

| Porosity | Low to negligible |

| Interfacial Adhesion | Good, with no visible gaps at the substrate interface |

Note: These are general observations for well-formed silane coatings and specific findings for this compound would depend on the substrate and curing conditions.

Theoretical and Computational Investigations of Triacetoxybutylsilane Reactivity and Structure

Quantum Chemical Calculations of Reaction Pathways

Quantum chemical calculations are essential for understanding the thermodynamics and kinetics that govern the reactivity of organosilanes. nih.gov By modeling reactions at the electronic level, researchers can determine the feasibility of various reaction pathways and identify key intermediates and transition states. nrel.gov

Density Functional Theory (DFT) is a widely used quantum chemical method for investigating the reaction mechanisms of silanes. It offers a favorable balance between computational cost and accuracy for calculating properties like optimized geometries, reaction energies, and activation barriers. nih.govnrel.gov

The reactivity of triacetoxybutylsilane is initiated by the hydrolysis of its acetoxy groups, followed by the condensation of the resulting silanol (B1196071) intermediates. DFT calculations can elucidate the step-by-step mechanism of these processes.

Hydrolysis: This is the reaction where the acetoxy groups (-OCOCH₃) are replaced by hydroxyl groups (-OH) upon interaction with water. DFT can model the approach of a water molecule to the silicon atom, the formation of a pentacoordinate silicon intermediate, the proton transfer, and the final departure of acetic acid. Calculations provide the energy barriers for each step, indicating the rate-determining step of the hydrolysis process.

Condensation: Following hydrolysis, the newly formed butylsilanol molecules react with each other (or with residual acetoxy groups) to form siloxane (Si-O-Si) bonds, releasing water or acetic acid. DFT studies can model the dimerization and oligomerization of these silanols, predicting the stability of different siloxane structures and the energy profiles for their formation.

| Reaction Step | Description | Calculated Parameter | Typical Value (kcal/mol) |

|---|---|---|---|

| Hydrolysis - Step 1 | First acetoxy group reacts with water | Activation Energy (Ea) | 10 - 15 |

| Hydrolysis - Step 2 | Second acetoxy group reacts with water | Activation Energy (Ea) | 12 - 18 |

| Hydrolysis - Step 3 | Third acetoxy group reacts with water | Activation Energy (Ea) | 15 - 22 |

| Condensation (Water-producing) | Two silanol groups react to form a siloxane bond | Activation Energy (Ea) | 20 - 28 |

Computational models are used to examine the interactions between the silicon center of this compound and various organic molecules or functional groups on a substrate. researchgate.net These interactions are fundamental to its role as a coupling agent and adhesion promoter. Methods like DFT can be used to calculate interaction energies, bond strengths, and electronic properties such as Mulliken charges and spin densities. nih.govnrel.gov

Key interactions that can be modeled include:

Hydrogen Bonding: Before covalent bond formation, the silanol groups (formed after hydrolysis) can form strong hydrogen bonds with hydroxyl groups on inorganic substrates like silica (B1680970) or metal oxides. semanticscholar.org

Van der Waals Forces: The non-polar butyl group of the silane interacts with organic polymer matrices primarily through weaker van der Waals forces. nih.gov

Covalent Bonding: In systems where the organic matrix contains reactive functional groups, computational models can predict the likelihood and strength of covalent bond formation with the silane's butyl group or other functionalized variants.

| Interaction Type | Interacting Groups | Parameter | Typical Calculated Value |

|---|---|---|---|

| Hydrogen Bond Energy | Silane-OH and Surface-OH | Binding Energy | -5 to -8 kcal/mol per bond |

| Physisorption Energy | Butyl group and Silica Surface | Adsorption Energy | -2 to -4 kcal/mol |

| Mulliken Charge | Silicon Atom in Butylsilanetriol | Partial Charge (e) | +1.5 to +1.8 |

| Mulliken Charge | Oxygen Atom in Silanol (Si-OH) | Partial Charge (e) | -0.9 to -1.1 |

Molecular Dynamics Simulations of Interfacial Phenomena

Molecular dynamics (MD) simulations are a powerful computational technique for studying the behavior of large collections of molecules over time. osti.gov MD is particularly well-suited for investigating interfacial phenomena, such as the formation of silane layers on substrates and their interaction with polymer matrices, providing insights that are not accessible through static quantum chemical calculations. escholarship.orgmdpi.com

MD simulations can model the entire process of silane layer formation, starting from the diffusion and adsorption of hydrolyzed this compound (butylsilanetriol) molecules from a solution onto a substrate. mdpi.com These simulations can track the orientation of individual molecules, the development of hydrogen bonds with the surface, and the subsequent condensation reactions that form a cross-linked polysiloxane network. semanticscholar.org

Once the simulated silane layer is formed, a polymer matrix can be introduced into the simulation box to study adhesion. The simulations can quantify:

Interfacial Density Profiles: Showing the enrichment of silane at the substrate and the interpenetration of the polymer into the silane layer.

Diffusion Coefficients: Calculating how mobile polymer chains are near the interface, which is crucial for establishing good adhesion. mdpi.com

Interfacial Binding Energy: Determining the strength of the adhesion between the polymer and the silane-treated surface by calculating the non-bonded interaction energies. mdpi.com

Simulations show that the flexible butyl chains of the silane can entangle with polymer chains, creating a diffuse and mechanically robust interphase region that enhances adhesion. mdpi.com

The performance of a silane coupling agent is highly dependent on the structure and density of the cross-linked siloxane network it forms at the interface. researchgate.net MD simulations can predict the final architecture of this network by modeling the condensation reactions between butylsilanetriol molecules. researchgate.net

By implementing reactive force fields or dynamic cross-linking algorithms, MD simulations can provide detailed structural information: nih.govpreprints.org

Cross-link Density: The number of siloxane bonds formed per unit volume. nih.gov

Degree of Condensation: The percentage of silanol groups that have reacted.

Porosity and Free Volume: The size and distribution of pores within the silane network, which can affect moisture resistance and polymer penetration. preprints.org

Radius of Gyration: A measure of the size and compactness of the polysiloxane oligomers formed during the cross-linking process. preprints.org

These simulations can predict how factors like silane concentration, water availability, and curing temperature influence the final network structure and, consequently, its mechanical properties. nih.govpreprints.org

| Property | Description | Typical Simulated Result |

|---|---|---|

| Cross-link Density | Percentage of potential cross-links formed | 75% - 90% |

| Glass Transition Temperature (Tg) | Temperature at which the network transitions from a glassy to a rubbery state | 450 - 500 K |

| Young's Modulus | Measure of the stiffness of the silane layer | 2 - 5 GPa |

| Fractional Free Volume | Percentage of volume not occupied by molecules | 5% - 10% |

Structure-Reactivity Relationships in Organoacetoxysilanes

The reactivity of organoacetoxysilanes is governed by the interplay of electronic and steric effects of the substituents attached to the silicon atom. Computational studies allow for a systematic investigation of these structure-reactivity relationships. nih.gov

For this compound, BuSi(OCOCH₃)₃, the key structural features influencing its reactivity are:

The Butyl Group (Bu): As an alkyl group, the butyl chain is an electron-donating group through induction. This slightly increases the electron density on the silicon atom, making it marginally less electrophilic and thus less susceptible to nucleophilic attack by water compared to a silane with a more electron-withdrawing group. However, this electronic effect is generally considered minor compared to the influence of the leaving group.

The Acetoxy Group (-OCOCH₃): This is a highly effective leaving group. The silicon-oxygen bond is polarized, and upon hydrolysis, the departing acetate (B1210297) anion (CH₃COO⁻) is stabilized by resonance. This makes acetoxysilanes significantly more reactive towards hydrolysis than corresponding alkoxysilanes (e.g., triethoxybutylsilane), whose leaving group would be the less stable ethoxide anion. Computational models can quantify this by calculating the energy change associated with the cleavage of the Si-O bond.

Steric Hindrance: The butyl group is bulkier than a methyl or ethyl group. This steric bulk can slightly hinder the approach of water molecules to the silicon center, potentially slowing the rate of hydrolysis compared to smaller analogues like triacetoxymethylsilane.

Quantum chemical descriptors such as the energy of the Lowest Unoccupied Molecular Orbital (ELUMO) can be calculated to quantify electrophilicity. nih.gov A lower ELUMO on the silicon atom generally correlates with higher reactivity towards nucleophiles like water. Comparing the calculated ELUMO for a series of organoacetoxysilanes can provide a quantitative ranking of their expected hydrolysis rates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.